molecular formula C8H10N2O2 B8714642 Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate

Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No. B8714642
M. Wt: 166.18 g/mol
InChI Key: XSTBPLGCVQKIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 1-cyclopropylpyrazole-3-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-5-10(9-7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

XSTBPLGCVQKIJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1H-pyrazole-3-carboxylate (4 g, 31.7 mmol) was dissolved in dichloroethane (160 ml). Na2CO3 (6.72 g, 63.4 mmol) and cyclopropylboronic acid (5.44 g, 63.4 mmol) were added to the solution. The resulting mixture was heated to 70° C. and a hot solution of bipyridine (4.92 g, 31.6 mmol) and Cu(OAc)2 (5.72 g, 31.6 mmol) in dichloroethane (40 ml) was added. The mixture was stirred at 70° C. under an oxygen atmosphere overnight. Saturated aqueous solution of NaHCO3 was added to the reaction mixture and extracted with EtOAc. The organic layer was evaporated and the residue was purified by flash chromatography. Yield 2.5 g. 1H-NMR (400 MHz; DMSO-d6): δ 1.04-1.09 (m, 2H), 1.17-1.23 (m, 2H), 3.64-3.69 (m, 1H), 3.91 (s, 3H), 6.78 (d, 1H), 7.46 (d, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
4.92 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5.72 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.